AZD-8055 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival. Unlike first-generation allosteric inhibitors such as rapamycin, which primarily target the mTORC1 complex, AZD-8055 effectively inhibits the kinase activity of both mTORC1 and mTORC2 complexes. This dual-action mechanism prevents the feedback activation of Akt (via mTORC2) often observed with mTORC1-only inhibitors, providing a more complete and sustained blockade of the entire mTOR signaling pathway. With a biochemical IC50 of approximately 0.8 nM for mTOR, it demonstrates high potency and selectivity, showing over 1,000-fold less activity against Class I PI3K isoforms and no significant activity against a broad panel of other kinases.
Substituting AZD-8055 with a first-generation rapalog (e.g., rapamycin, everolimus) is a critical experimental error. Rapalogs fail to inhibit mTORC2, which leads to incomplete pathway suppression and can trigger a feedback loop that hyperactivates pro-survival Akt signaling—an effect completely blocked by AZD-8055. While other ATP-competitive mTOR inhibitors exist (e.g., Torin1, OSI-027), they are not direct drop-in replacements, as subtle differences in kinase selectivity, off-target effects, potency, and solubility can lead to variable and non-reproducible results. Furthermore, substituting with broad PI3K/mTOR inhibitors (e.g., NVP-BEZ235) introduces significant off-target PI3K inhibition, confounding data interpretation for researchers specifically investigating mTOR-dependent processes. The high selectivity of AZD-8055 for mTOR over PI3K ensures that observed effects are directly attributable to mTOR kinase inhibition.
A primary procurement differentiator for AZD-8055 over first-generation inhibitors is its ability to fully suppress mTORC2-mediated phosphorylation of Akt at Ser473. In endocrine-resistant breast cancer cell models, treatment with the rapamycin analog RAD001 (everolimus) failed to inhibit p-Akt (Ser473), a key pro-survival signal. In direct contrast, AZD-8055 achieved complete inhibition of p-Akt (Ser473) at concentrations as low as 1 to 10 nM. This demonstrates that AZD-8055, unlike rapalogs, effectively shuts down the entire mTOR pathway without triggering compensatory Akt activation, a crucial factor for achieving consistent and potent pathway inhibition.
| Evidence Dimension | Inhibition of Akt Phosphorylation at Ser473 |
| Target Compound Data | Complete inhibition at 1-10 nM |
| Comparator Or Baseline | RAD001 (Everolimus): No inhibition detected |
| Quantified Difference | Qualitatively complete inhibition vs. no inhibition |
| Conditions | Western blot analysis in TamR and MCF7-X breast cancer cells after 1-hour treatment. |
This prevents misleading results caused by feedback-loop activation of pro-survival signaling, ensuring that the observed cellular phenotype is due to comprehensive mTOR pathway blockade.
For researchers aiming to isolate mTOR-specific functions, kinase selectivity is a critical procurement parameter. AZD-8055 demonstrates exceptional selectivity for mTOR, with an IC50 of 0.8 nmol/L against the kinase. In comprehensive profiling, it was found to be approximately 1,000-fold more selective for mTOR over all Class I PI3K isoforms (α, β, γ, δ) and showed no significant activity against a panel of 260 other kinases at concentrations up to 10 µmol/L. This high degree of specificity minimizes confounding experimental variables that arise from off-target inhibition of related pathways like PI3K, which is a common issue with less selective or dual PI3K/mTOR inhibitors.
| Evidence Dimension | Kinase Inhibition Selectivity (IC50) |
| Target Compound Data | mTOR: 0.8 nM |
| Comparator Or Baseline | PI3K isoforms (α, β, γ, δ): >10,000 nM |
| Quantified Difference | >1,000-fold selectivity for mTOR over PI3K |
| Conditions | Biochemical kinase assays. |
High selectivity ensures that experimental outcomes are attributable to on-target mTOR inhibition, enhancing data integrity and reproducibility while avoiding the complex phenotypes associated with broader PI3K pathway blockade.
Practical handling and processability are key factors in compound selection. AZD-8055 exhibits favorable solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent, allowing for the preparation of high-concentration stock solutions. Published datasheets report solubility in DMSO as high as 23.3 mg/mL (approx. 50 mM) to 46.55 mg/mL (100 mM). In contrast, the compound is noted as insoluble in water and has lower solubility in ethanol (e.g., ~9.31 mg/mL or 20 mM). This high DMSO solubility simplifies experimental setup by facilitating the creation of concentrated stocks, which can be easily diluted into aqueous media for cell culture experiments, minimizing the final solvent concentration and potential vehicle-related artifacts.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | Up to 46.55 mg/mL (100 mM) in DMSO |
| Comparator Or Baseline | Insoluble in water; ~9.31 mg/mL (20 mM) in ethanol |
| Quantified Difference | Significantly higher solubility in DMSO compared to aqueous or ethanol-based solvents |
| Conditions | Standard laboratory conditions for solvent preparation. |
High solubility in a standard lab solvent like DMSO simplifies stock preparation, reduces the risk of compound precipitation, and allows for lower final vehicle concentrations in experiments, improving reproducibility.
For studies aiming to understand the specific downstream consequences of mTORC2 inhibition without the confounding feedback activation of Akt seen with rapalogs. The demonstrated ability of AZD-8055 to completely block Akt Ser473 phosphorylation makes it the appropriate tool to probe mTORC2's role in cell survival, metabolism, and cytoskeletal organization.
When research requires unambiguous confirmation that a biological effect is mediated by the kinase activity of mTOR and not a related kinase. The >1,000-fold selectivity of AZD-8055 over PI3K isoforms provides high confidence that the observed results are due to on-target mTOR inhibition, making it ideal for target validation studies.
In experimental designs that necessitate a wide range of inhibitor concentrations or high final doses. The excellent solubility of AZD-8055 in DMSO allows for the creation of concentrated stock solutions, enabling robust dose-response curves without introducing high levels of solvent that could affect cell health or experimental outcomes.
Irritant